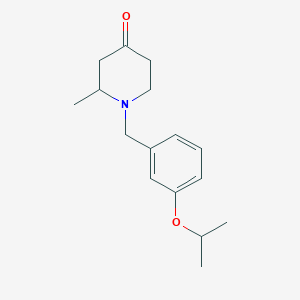

1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one

Cat. No. B8761886

M. Wt: 261.36 g/mol

InChI Key: IYEPPIPZMXTNTA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08211904B2

Procedure details

In an alternative preparation, AlCl3 (15 g, 0.11 mole) was added to a 3-necked flask equipped with a jacketed addition funnel, flushed with argon and cooled in an ice bath. Crotonyl chloride (21 g, 200 mmol) was added dropwise while keeping the temperature of the reaction below 15° C. The resulting light yellow solution was stirred for 15 min before the ice bath was replaced with an ethyleneglycol/dry ice bath and the solution cooled to −20° C. Vinylsilane (21.1 ml, 220 mmol) was added dropwise from the ice-cooled jacketed addition funnel keeping the temperature of the reaction below −20° C. The reaction was stirred for 3 hr and then added quickly to a slurry of 200 mL saturated aqueous sodium/potassium tartrate solution, 200 g K2CO3, 300 mL ice and 500 mL ether. The slurry was stirred vigorously for 30 min then filtered through celite. The organic layer was separated, dried over Na2SO4, filtered and carefully concentrated. The oil was dissolved in 200 mL CH3CN and added dropwise to a cooled (0° C.) suspension of 3-(isopropoxy)benzylamine (30 g, 180 mmol) in a mixture of 2M aq NaHCO3 (100 mL) and CH3CN (30 mL). The reaction was stirred at rt overnight and partitioned between water and EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Vinylsilane

Quantity

21.1 mL

Type

reactant

Reaction Step Five

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium potassium tartrate

Quantity

200 mL

Type

reactant

Reaction Step Six

[Compound]

Name

ice

Quantity

300 mL

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:9])/[CH:6]=[CH:7]/[CH3:8].[CH:11]([SiH3])=[CH2:12].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+].C([O-])([O-])=O.[K+].[K+].[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][NH2:41])([CH3:35])[CH3:34]>C([O-])(O)=O.[Na+].CC#N.CCOCC>[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][N:41]1[CH2:12][CH2:11][C:5](=[O:9])[CH2:6][CH:7]1[CH3:8])([CH3:35])[CH3:34] |f:0.1.2.3,6.7.8.9,10.11.12,14.15,^1:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

21 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)Cl

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

Vinylsilane

|

|

Quantity

|

21.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[SiH3]

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OC=1C=C(CN)C=CC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred for 3 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a 3-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a jacketed addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the reaction below 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was replaced with an ethyleneglycol/dry ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the reaction below −20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The slurry was stirred vigorously for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

carefully concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was dissolved in 200 mL CH3CN

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred at rt overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between water and EtOAc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)OC=1C=C(CN2C(CC(CC2)=O)C)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |